molecular formula C11H14O3S B8331070 Methyl 3-(4-Methoxyphenylsulfanyl)propanoate

Methyl 3-(4-Methoxyphenylsulfanyl)propanoate

Cat. No. B8331070
M. Wt: 226.29 g/mol
InChI Key: NGNWWQQPVCJDRB-UHFFFAOYSA-N
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Patent
US06118001

Procedure details

4-Methoxythiophenol (4.80 g) was added to a stirred solution of methyl acrylate (3.08 ml) in dichloromethane (60 ml) at 0° C. Potassium carbonate (4.72 g) was added and the mixture was allowed to warm to room temperature overnight. The mixture was filtered over a plug of Celite® and the solvent was removed in vacuo to give the title compound as a yellow liquid (7.70 g, 100%).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
3.08 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a plug of Celite®
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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